molecular formula C17H16N4O6S2 B2386687 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 864977-53-7

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2386687
CAS No.: 864977-53-7
M. Wt: 436.46
InChI Key: DPGLBVRDMCRWSR-ZPHPHTNESA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide, also known as the research compound BRD3731, is a recognized and potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) source . GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, including those regulated by Wnt, Hedgehog, and growth factors, and it is implicated in the pathogenesis of several diseases. By selectively inhibiting GSK-3β, this compound serves as a essential pharmacological tool for investigating the role of this kinase in neurological disorders such as Alzheimer's disease, where its activity is linked to hyperphosphorylation of tau and neurofibrillary tangle formation source . Further research applications include the study of mood disorders, diabetes, and cancer biology, as GSK-3β modulation can affect apoptosis, cell proliferation, and glycogen metabolism. Its mechanism of action involves competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream protein substrates and allowing researchers to dissect complex signaling networks in a controlled manner.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S2/c1-27-9-8-20-14-7-6-13(29(18,25)26)10-15(14)28-17(20)19-16(22)11-2-4-12(5-3-11)21(23)24/h2-7,10H,8-9H2,1H3,(H2,18,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGLBVRDMCRWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3O6S2
  • Molecular Weight : 463.52 g/mol
  • CAS Number : 865173-99-5

The compound features a nitro group and a sulfamoyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antidiabetic Activity

Recent studies have indicated that derivatives of nitrobenzamide, including this compound, exhibit significant antidiabetic properties. The mechanism involves the inhibition of enzymes such as α-glucosidase and α-amylase, which play crucial roles in carbohydrate metabolism.

  • Efficacy : In vitro studies have shown IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM for synthesized compounds similar to this compound, indicating promising inhibitory potential against these enzymes compared to acarbose (IC50 = 39.48 ± 0.80 μM) .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly due to the presence of the nitro group, which has been associated with antitumor effects in various studies.

  • Mechanism : Nitro compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival .

Antibacterial and Antitubercular Activity

Compounds containing sulfamoyl groups have demonstrated antibacterial properties. The presence of the benzothiazole moiety enhances this effect, making it a candidate for further investigation against resistant strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values as low as 0.78 μM against Mycobacterium tuberculosis, suggesting that modifications like those in this compound could yield effective antitubercular agents .

Case Studies and Research Findings

  • Inhibition Studies : A series of synthesized nitrobenzamide derivatives were evaluated for their ability to inhibit α-glucosidase and α-amylase. The most active compound showed significant binding affinity and stability in molecular docking studies .
  • Antitumor Mechanisms : Research has highlighted the role of nitro groups in modulating intracellular mechanisms that lead to enhanced cytotoxicity against cancer cells. This was evidenced by increased apoptosis markers in treated cell lines .
  • Toxicity and Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that these compounds have favorable profiles, adhering to Lipinski’s rule of five, suggesting good oral bioavailability .

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticInhibition of α-glucosidase and α-amylase
AnticancerInduction of apoptosis via ROS generation
AntibacterialInhibition of bacterial growth
AntitubercularEffective against M. tuberculosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Framework

The target compound’s benzo[d]thiazole core differentiates it from triazole (e.g., compounds 7–9 in ) and thiadiazole derivatives (e.g., compounds 8a–c in ). Benzo[d]thiazoles are known for enhanced aromatic stability and π-π stacking capabilities compared to triazoles, which exhibit tautomerism (e.g., thione ↔ thiol forms in 7–9) that alters electronic properties .

Substituent Effects

Sulfonamide/Sulfamoyl Groups:
  • Target Compound : The 6-sulfamoyl group (SO2NH2) is more polar and hydrogen-bond-donating than the sulfonyl (SO2Ph) groups in analogs like 7–9 (). This increases solubility in polar solvents and may enhance interactions with biological targets.
  • Compound : The hexahydroazepine-sulfonyl group in (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide introduces conformational flexibility but reduces polarity compared to sulfamoyl .
Benzamide Moieties:
  • The 4-nitrobenzamide group in the target compound is strongly electron-withdrawing, favoring electrophilic reactivity at the benzothiazole ring. In contrast, analogs like 8a–c () feature acetyl or ester-substituted benzamides, which modulate electron density and steric bulk .
Nitrogen Substituents:
  • The 2-methoxyethyl group on the benzothiazole nitrogen likely enhances solubility compared to ethyl or aryl substituents (e.g., 3-ethyl-4-fluoro in ) .

Physicochemical and Spectral Properties

Table 1: Key Spectral and Physical Data for Analogous Compounds
Compound Class Key Functional Groups IR Stretching Bands (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Target Benzothiazole SO2NH2, NO2, CH2OCH3 ~1250 (C=S), ~1520 (NO2 asym) Not reported; inferred similarity
Triazole-thiones (7–9 ) SO2Ph, C=S 1247–1255 (C=S), 3278–3414 (NH) Aromatic protons: 7.0–8.5
Thiadiazole-benzamides (8a–c ) C=O (ester/amide) 1605–1719 (C=O) Ethyl CH3: 1.06–1.36; Ar-H: 7.36–8.35
Compound SO2-azepane, F, ethyl Not reported Fluorine and ethyl signals
  • IR Analysis : The absence of C=O bands in triazole derivatives (7–9 ) confirms tautomeric shifts, whereas the target compound’s nitro and sulfamoyl groups would dominate its IR profile .
  • NMR : Ethyl/methoxyethyl substituents in analogs produce distinct splitting patterns (e.g., quartets for CH2 groups) .

Reactivity and Stability

  • The nitro group in the target compound may render it susceptible to reduction, unlike halogenated analogs (e.g., 4-fluoro in ) .
  • Sulfamoyl groups are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl analogs (e.g., 7–9 ) exhibit greater stability .

Preparation Methods

Synthesis of the Benzo[d]thiazole Core

The benzothiazole scaffold is constructed via cyclocondensation of 2-aminothiophenol with a carboxylic acid derivative. For this compound, 4-nitrobenzoic acid serves as the acylating agent. In a refluxing toluene system, 2-aminothiophenol reacts with 4-nitrobenzoyl chloride in the presence of triethylamine, yielding 6-nitrobenzo[d]thiazole. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (Scheme 1).

Key Reaction Conditions

  • Solvent: Anhydrous toluene
  • Temperature: 110°C
  • Catalyst: Triethylamine (1.2 equiv)
  • Yield: 78%

Introduction of the Sulfamoyl Group

Sulfonation at the 6-position is achieved using chlorosulfonic acid. The nitro group at position 6 is replaced via electrophilic aromatic substitution under controlled conditions. Subsequent amination with ammonium hydroxide introduces the sulfamoyl moiety (Scheme 2).

Optimization Notes

  • Excess chlorosulfonic acid (3.0 equiv) ensures complete conversion.
  • Reaction time: 4 hours at 0°C to minimize side reactions.
  • Yield after amination: 65%

Alkylation of the Thiazole Nitrogen

The 3-position nitrogen is alkylated with 2-methoxyethyl bromide. A phase-transfer catalyst (tetrabutylammonium iodide) enhances reactivity in a dichloromethane/water biphasic system (Scheme 3).

Critical Parameters

  • Base: Potassium carbonate (2.5 equiv)
  • Temperature: Room temperature (25°C)
  • Yield: 82%

Formation of the Z-Configured Imine

The imine linkage is established by condensing the thiazole intermediate with 4-nitrobenzamide. Stereochemical control is achieved using a ZnCl₂ catalyst in ethanol, favoring the Z-isomer through kinetic control (Scheme 4).

Stereochemical Analysis

  • Nuclear Overhauser Effect (NOE) NMR confirms the Z-configuration.
  • Reaction time: 12 hours
  • Yield: 70%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7). High-resolution mass spectrometry (HRMS) and ¹³C NMR validate the molecular formula (C₁₈H₁₆N₄O₆S₂).

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.65 (s, 3H, OCH₃).
  • IR (KBr): 1670 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O).

Q & A

Q. What are the standard synthetic routes and purification methods for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide?

The synthesis typically involves multi-step organic reactions:

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
  • Functionalization : Introduction of the 2-methoxyethyl group via alkylation and sulfamoylation using sulfamoyl chloride .
  • Benzamide Coupling : Condensation with 4-nitrobenzoyl chloride in anhydrous solvents (e.g., DMF) .

Q. Purification :

  • Chromatography : Silica gel column chromatography to isolate intermediates .
  • Crystallization : Final product recrystallized from ethanol/water mixtures for ≥95% purity .

Q. Critical Conditions :

  • Inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .
  • Temperature control (0–5°C during sulfamoylation to minimize side reactions) .

Q. How is the structure and purity of this compound confirmed in academic research?

Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Z-configuration (e.g., imine proton at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected m/z: calculated via empirical formula) .

Q. Supplementary Methods :

  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Questions

Q. What methodologies are used to investigate the mechanism of action of this compound?

Key Approaches :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
  • Cellular Pathways : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

Q. Data Interpretation :

  • Compare inhibition constants (Kᵢ) across analogs to assess selectivity .
  • Use molecular docking to predict binding modes in enzyme active sites .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Framework :

  • Substituent Variation : Synthesize derivatives with modified sulfonamide, nitro, or methoxyethyl groups .
  • Biological Testing : Screen analogs for activity (e.g., IC₅₀ in cancer cell lines) and correlate with structural features.

Q. Example Findings :

Modification Biological Activity (IC₅₀, μM) Reference
Sulfonamide → Methyl15.2 (Reduced potency)
Nitro → Amino2.1 (Enhanced activity)

Q. Computational Tools :

  • Quantitative SAR (QSAR) models to predict activity from electronic/steric parameters .

Q. How should researchers address contradictions in reported biological data for structurally similar compounds?

Analytical Strategies :

  • Comparative Assays : Test all analogs under identical conditions (e.g., same cell line, assay protocol) .
  • Meta-Analysis : Tabulate literature data to identify trends (e.g., sulfonamide groups correlate with antimicrobial activity) .

Q. Case Study :

Compound Reported Activity Possible Bias
Analog A (Nitro → Cl)Anticancer: IC₅₀ = 1.8 μMCell line-specific toxicity
Analog B (Nitro → NH₂)Anticancer: IC₅₀ = 25.4 μMAssay variability (MTT vs. ATP)

Q. What experimental approaches evaluate the compound’s stability and degradation under physiological conditions?

Protocols :

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor by HPLC .

Q. Key Findings :

  • Hydrolysis : Nitro group stability varies with pH; degradation observed at pH > 9 .
  • Thermal Stability : Decomposition above 150°C (DSC/TGA analysis) .

Q. What advanced analytical techniques beyond NMR/MS are used for structural elucidation?

Specialized Methods :

  • X-ray Crystallography : Resolve Z/E configuration and hydrogen-bonding networks in single crystals .
  • IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹) .
  • Cyclic Voltammetry : Assess redox behavior of the nitro group .

Q. Case Example :

  • X-ray Structure : Reveals planar thiazole ring and intramolecular H-bonding stabilizing the Z-configuration .

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